molecular formula C5H11ClN4 B1433005 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride CAS No. 1384430-52-7

2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Cat. No. B1433005
CAS RN: 1384430-52-7
M. Wt: 162.62 g/mol
InChI Key: VOEFSWLIXXOWDF-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1384430-52-7 . It has a molecular weight of 162.62 .

It is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Approaches and Structural Confirmation : Studies have explored various synthesis methods for compounds related to 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride, focusing on yield optimization and structural confirmation using techniques like NMR, X-ray diffraction, and elemental analysis (Abdel-Wahab et al., 2023).

Biological Activity

  • Potential in Clinical Drugs : The core motif of 1,2,4-triazoles, which is part of the structure of 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride, is significant in various clinical drugs due to its biological activities. These drugs include Rizatriptan (anti-migraine), Ribavirin (antiviral), Anastrozole (anticancer), and others (Prasad et al., 2021).

Chemical Properties and Reactions

  • Chemical Composition and Reactions : Research has been conducted on the chemical composition and reactions of 1,2,4-triazole derivatives, analyzing their potential uses and interactions in various chemical processes (Rashdan et al., 2021).

Microwave-Assisted Synthesis

  • Innovative Synthesis Methods : Microwave-assisted synthesis has been explored for the preparation of derivatives of 2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride. This method enhances the efficiency of the synthesis process (Tan et al., 2017).

Safety and Hazards

This compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(1-methyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-9-4-7-5(8-9)2-3-6;/h4H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEFSWLIXXOWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

CAS RN

1384430-52-7
Record name 1H-1,2,4-Triazole-3-ethanamine, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384430-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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